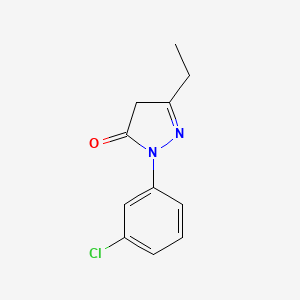

1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one

描述

Infrared (IR) Spectroscopy

Key IR absorption bands (hypothetical based on analogs):

| Band (cm⁻¹) | Assignment |

|---|---|

| 1680–1700 | C=O stretch (ketone) |

| 1580–1600 | C=N stretch (pyrazolone) |

| 750–800 | C–Cl stretch |

Nuclear Magnetic Resonance (NMR)

Predicted NMR shifts (referencing similar compounds):

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-C(3) (pyrazolone) | 2.50–2.70 | q (J=7.5 Hz) | Ethyl group (CH₂) |

| H-C(4) (pyrazolone) | 3.10–3.30 | t (J=6.0 Hz) | Methylene (CH₂) |

| Aromatic protons | 7.20–7.50 | m | 3-Chlorophenyl |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | Assignment |

|---|---|---|

| C=O | 170–175 | Ketone |

| C-Cl | 135–140 | Chlorophenyl linkage |

| Ethyl carbons | 10–25 | CH₃ and CH₂ |

属性

IUPAC Name |

2-(3-chlorophenyl)-5-ethyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-2-9-7-11(15)14(13-9)10-5-3-4-8(12)6-10/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRGVMLNMOZMIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=O)C1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Typical Reaction Scheme:

- Starting materials: 3-chlorophenylhydrazine or its hydrochloride salt and ethyl acetoacetate (a β-ketoester).

- Reaction conditions: Acidic or basic medium; common solvents include acetic acid or methanol.

- Process: The hydrazine derivative reacts with the β-ketoester to form the pyrazolone ring via nucleophilic attack and cyclization.

This approach is well-documented for related compounds and provides a reliable route to pyrazolone derivatives with various substitutions on the phenyl ring and pyrazolone core.

Specific Preparation Method for this compound

While direct literature on this exact compound is limited, closely related synthetic methods for 1-(4-chlorophenyl)-3-ethyl-pyrazolones provide a strong basis for the preparation of the 3-chlorophenyl analogue.

Method A: Cyclization of 3-Chlorophenylhydrazine Hydrochloride with Ethyl Acetoacetate

This method is adapted from protocols synthesizing 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one and can be extended to ethyl substitution at the 3-position by using ethyl acetoacetate instead of methyl acetoacetate.

Method B: Reflux in Methanol

This method offers a practical alternative with comparable yields and purity.

Advanced Functionalization and Purification

Following the initial synthesis, further steps may be employed to enhance purity or modify the compound:

- Methylation or alkylation: Using dimethyl sulfate or other alkylating agents under alkaline conditions to modify nitrogen or oxygen atoms on the pyrazolone ring.

- Mannich reaction: Introduction of dimethylaminomethyl groups at position 4 for derivative synthesis, which can be adapted for functional studies.

- Chromatographic separation: Preparative thin-layer chromatography (TLC) or column chromatography to separate isomers or impurities.

Industrial and Process Considerations

For industrial-scale synthesis, continuous flow processes and optimized catalysts may be employed to improve efficiency and yield. The use of hydrazine hydrate with β-diketones under controlled acidic or basic conditions is common. However, for compounds with chloro-substituted phenyl rings, care must be taken to avoid side reactions such as dechlorination or over-oxidation.

Comparative Data Table: Preparation Parameters

| Parameter | Method A (Acetic Acid) | Method B (Methanol Reflux) | Notes |

|---|---|---|---|

| Starting materials | 3-Chlorophenylhydrazine HCl + ethyl acetoacetate | Same | Both methods start from same reagents |

| Solvent | Glacial acetic acid | Methanol | Solvent choice affects solubility and reaction rate |

| Temperature | Room temperature (~25°C) | Reflux (~65-70°C) | Reflux accelerates reaction |

| Reaction time | 24 hours | 15 hours | Shorter time with reflux |

| Workup | Pour into ice water, filtration | Concentration, precipitation | Similar purification steps |

| Yield | 80-95% (reported for analogues) | Comparable | High yields typical |

| Purity | Crystallization | Crystallization or chromatography | Purification needed for isomers |

Research Findings and Challenges

- The presence of the chloro substituent at the 3-position on the phenyl ring influences the electronic properties and reactivity of hydrazine derivatives, potentially affecting cyclization rates.

- The ethyl substitution at the 3-position of the pyrazolone ring is achieved by using ethyl acetoacetate, which introduces the ethyl group during ring formation.

- Side reactions such as over-alkylation or formation of isomeric products can occur, requiring careful control of reaction conditions and purification steps.

- The compound's stability and crystallinity facilitate purification by recrystallization, a practical advantage in synthesis.

化学反应分析

1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazolones.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reagents and conditions used .

科学研究应用

Synthesis and Chemical Properties

The synthesis of 1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The process includes the formation of an intermediate hydrazone that cyclizes to form the pyrazolone ring. Common solvents for this reaction include ethanol, and methods are optimized to enhance yield and purity through various techniques such as recrystallization or chromatography .

Chemical Properties:

- Molecular Formula: C11H11ClN2O

- Molecular Weight: 222.67 g/mol

- IUPAC Name: 2-(3-chlorophenyl)-5-ethyl-4H-pyrazol-3-one

- CAS Number: 1152512-04-3

Chemistry

In synthetic chemistry, this compound serves as a valuable building block for creating more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a versatile reagent in organic synthesis.

This compound has been investigated for its potential biological activities:

- Antimicrobial Properties: Research indicates that certain pyrazolone derivatives exhibit significant antimicrobial activity. Studies have explored the efficacy of this compound against various bacterial strains .

- Anti-inflammatory Effects: The compound is believed to inhibit cyclooxygenase enzymes, thereby reducing inflammation and pain. This mechanism positions it as a candidate for analgesic and anti-inflammatory drug development.

Medicine

Due to its pharmacological properties, this compound is being explored as a lead compound in drug discovery. Its potential applications include:

- Analgesics: Investigations into its pain-relieving properties suggest it could be developed into an effective analgesic agent.

- Antipyretics: The compound's ability to reduce fever is another area of interest in medicinal chemistry .

Industrial Applications

In addition to its pharmaceutical potential, this compound finds applications in various industrial processes:

- Synthesis of Dyes and Pigments: Its chemical structure allows it to be used as an intermediate in producing dyes and pigments, contributing to materials science.

- Development of New Materials: The unique properties of pyrazolone derivatives make them suitable for developing novel materials with specific functionalities .

作用机制

The mechanism of action of 1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain .

相似化合物的比较

Substituent Effects on Bioactivity

- Chlorophenyl Position : The 3-chlorophenyl group in the target compound may confer distinct electronic effects compared to 4-chlorophenyl analogs (e.g., ). For instance, 4-chlorophenyl derivatives often show enhanced antimicrobial activity due to improved steric and electronic interactions with biological targets .

- Acetyl vs. Hydroxy Groups: The acetylated derivative in exhibits pronounced antitumor activity, while hydroxylated analogs () may prioritize antioxidant or anti-inflammatory effects .

Molecular Weight and Physicochemical Properties

- The target compound’s lower molecular weight (222.67 g/mol) compared to its propyl (236.70 g/mol) and isopropyl (236.70 g/mol) analogs suggests better bioavailability .

- Derivatives with extended aromatic systems (e.g., ) show higher molecular weights (>350 g/mol), which may limit pharmacokinetic efficiency despite enhanced target binding .

生物活性

Overview

1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative that has garnered attention for its diverse biological activities. This compound is synthesized through the reaction of 3-chlorobenzaldehyde and ethyl acetoacetate in the presence of hydrazine hydrate, yielding a compound with potential pharmacological applications, including antimicrobial, anti-inflammatory, and analgesic properties .

- Chemical Formula : C11H11ClN2O

- Molecular Weight : 222.67 g/mol

- IUPAC Name : 2-(3-chlorophenyl)-5-ethyl-4H-pyrazol-3-one

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. This inhibition leads to reduced production of prostaglandins, thereby alleviating pain and inflammation .

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have reported minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against various pathogens, indicating strong bactericidal effects . The compound's efficacy was particularly noted against Staphylococcus aureus and Staphylococcus epidermidis, where it also inhibited biofilm formation.

Anti-inflammatory Activity

In vitro studies have shown that derivatives of this compound possess substantial anti-inflammatory effects. For example, a related pyrazolone derivative demonstrated an IC50 value of 54.65 μg/mL in inhibiting inflammation compared to standard anti-inflammatory drugs like diclofenac sodium . The anti-inflammatory mechanism is thought to involve selective inhibition of COX enzymes, which are critical in mediating inflammatory responses.

Analgesic Effects

The analgesic properties of this compound have been explored in various animal models. The compound has shown promise as a lead candidate for pain relief, comparable to traditional analgesics. Its effectiveness in reducing pain responses suggests potential applications in pain management therapies .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it can be compared with other pyrazolone derivatives:

| Compound Name | Structure | Biological Activity | MIC Value |

|---|---|---|---|

| 1-Phenyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one | Structure | Analgesic | Not specified |

| 1-(4-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one | Structure | Anti-inflammatory | Not specified |

| 7b (related derivative) | Structure | Antimicrobial | 0.22 μg/mL |

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazolone derivatives in drug discovery:

- Antimicrobial Efficacy : A study evaluated a series of thiazole-bearing pyrazole derivatives for their antimicrobial activity. Compound 7b was identified as the most active derivative with significant bactericidal properties against multiple pathogens .

- Anti-inflammatory Profiles : Research involving carrageenan-induced edema models showed that specific pyrazolone derivatives exhibited superior anti-inflammatory effects compared to established drugs like celecoxib .

- Cytotoxicity Assessments : In vitro cytotoxicity tests against various cancer cell lines revealed that certain derivatives exhibited moderate to high cytotoxicity (IC50 values ranging from 193.93 µg/mL to 371.36 µg/mL), suggesting potential applications in oncology .

常见问题

Q. What are the established synthetic routes for 1-(3-chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one?

The compound is typically synthesized via cyclocondensation reactions. A general method involves reacting β-ketoesters (e.g., ethyl acetoacetate derivatives) with hydrazine hydrate or substituted hydrazines under acidic conditions. For example, hydrazine hydrate reacts with 3-chlorophenyl-substituted β-ketoesters in ethanol or acetic acid under reflux to form the pyrazolone core. Reaction optimization includes temperature control (70–100°C) and monitoring via TLC or HPLC. Post-synthesis purification uses column chromatography or recrystallization .

Q. How is the compound characterized structurally?

Key characterization methods include:

- NMR spectroscopy : H and C NMR confirm the pyrazolone ring and substituent positions (e.g., δ ~2.5–3.5 ppm for dihydro protons).

- IR spectroscopy : Stretching vibrations for C=O (~1650–1700 cm) and N–H (~3200 cm) validate the core structure.

- Elemental analysis : Ensures purity and matches calculated molecular formulas (e.g., CHClNO).

- Mass spectrometry : ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 223.06 for CHClNO) .

Q. What preliminary biological activities have been reported for this compound?

Pyrazolone derivatives exhibit antioxidant and antidiabetic properties. For example, structurally similar compounds (e.g., 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazoles) show DPPH radical scavenging (IC ~15–50 µM) and reduce blood glucose levels in streptozotocin-induced diabetic models. Activity correlates with electron-withdrawing substituents (e.g., Cl) enhancing antioxidant potential .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in pyrazolone derivatives?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and torsion angles. For example, in related compounds (e.g., 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone), data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factors <0.05 confirm chair conformations of the dihydropyrazole ring. Discrepancies in crystallographic data (e.g., disorder in substituents) require iterative refinement and validation via tools like PLATON .

Q. What strategies address contradictions in biological activity data across pyrazolone analogs?

Contradictions arise from substituent positioning and assay conditions. For instance, 3-ethyl vs. 3-propyl groups alter steric hindrance, affecting enzyme binding. Methodological solutions include:

- Dose-response standardization : Use consistent molar concentrations (e.g., 10–100 µM) across assays.

- Comparative SAR studies : Systematically vary substituents (e.g., Cl at para vs. meta positions) to isolate electronic effects.

- Computational docking : Predict binding modes to targets like α-glucosidase or COX-2 using AutoDock Vina .

Q. How does the 3-chlorophenyl group influence reactivity in catalytic applications?

The electron-withdrawing Cl group enhances electrophilic character at the pyrazolone carbonyl, facilitating nucleophilic attacks (e.g., in Suzuki couplings). In catalytic hydrogenation, steric effects from the ethyl group at position 3 modulate reaction rates. Kinetic studies using H NMR monitoring (e.g., in DMSO-d) show substituent-dependent turnover frequencies .

Q. What advanced analytical methods resolve spectral overlaps in complex derivatives?

- 2D NMR (HSQC, HMBC) : Assigns quaternary carbons and long-range couplings (e.g., correlations between C=O and adjacent CH).

- High-resolution mass spectrometry (HRMS) : Differentiates isotopes (e.g., Cl vs. Cl) with accuracy <5 ppm.

- XPS : Identifies oxidation states of heteroatoms (e.g., N in the pyrazolone ring) .

Methodological Tables

Table 1: Key Crystallographic Data for Pyrazolone Derivatives (from )

| Parameter | Value for 1-[3-(4-Cl-Ph)-5-(4-MeO-Ph)-dihydropyrazol-1-yl]ethanone |

|---|---|

| Space group | Monoclinic, P2/c |

| a, b, c (Å) | 10.512(2), 12.345(3), 14.678(3) |

| β (°) | 105.25(2) |

| R-factor | 0.053 |

| C=O bond length (Å) | 1.225(3) |

Table 2: Antioxidant Activity of Pyrazolone Derivatives (from )

| Compound | DPPH IC (µM) | Blood Glucose Reduction (%) |

|---|---|---|

| 4b | 18.2 ± 1.3 | 42.5 ± 3.1 |

| 4g | 22.7 ± 2.1 | 38.9 ± 2.8 |

| 4j | 15.8 ± 1.7 | 48.3 ± 4.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。